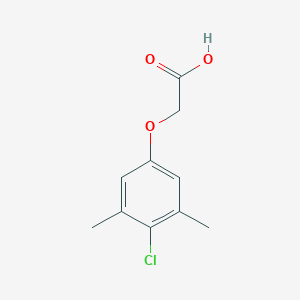![molecular formula C14H15NO B031756 [4-(4-メトキシフェニル)フェニル]メタンアミン CAS No. 769073-20-3](/img/structure/B31756.png)
[4-(4-メトキシフェニル)フェニル]メタンアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-Methoxyphenyl)phenyl]methanamine: is an organic compound with the molecular formula C14H15NO It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to another phenyl ring through a methanamine group (-CH2NH2)
科学的研究の応用
Chemistry:
Organic Synthesis: [4-(4-Methoxyphenyl)phenyl]methanamine is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biochemical Studies: It is used in studies involving enzyme inhibition and receptor binding assays.
Industry:
Materials Science: [4-(4-Methoxyphenyl)phenyl]methanamine is utilized in the production of advanced materials, including polymers and nanomaterials.
Agriculture: It is explored for its potential use in agrochemicals and plant growth regulators.
作用機序
Target of Action
Similar compounds such as 4-methoxyphenethylamine are known to inhibit the monoamine oxidase , which plays a crucial role in the metabolism of monoamines in the nervous system.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it might interact with its targets, possibly monoamine oxidase, leading to inhibition of the enzyme’s activity . This could result in an increase in the levels of monoamines in the nervous system.
Pharmacokinetics
Similar compounds are known to be primarily eliminated via the kidneys . The impact on bioavailability would depend on factors such as absorption rate, distribution within the body, metabolism rate, and excretion rate.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of [4-(4-Methoxyphenyl)phenyl]methanamine typically begins with commercially available 4-methoxybenzaldehyde and phenylboronic acid.
Reaction Steps:
Reaction Conditions: The Suzuki coupling reaction is typically carried out in an organic solvent like toluene or ethanol at elevated temperatures (80-100°C) under an inert atmosphere. The reductive amination step is performed under mild conditions using a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of [4-(4-Methoxyphenyl)phenyl]methanamine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: [4-(4-Methoxyphenyl)phenyl]methanamine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
類似化合物との比較
4-Methoxybenzylamine: Similar structure but lacks the additional phenyl ring.
4-Methoxyphenylacetic acid: Contains a carboxylic acid group instead of the methanamine group.
4-Methoxyphenylboronic acid: Contains a boronic acid group instead of the methanamine group.
Uniqueness:
Structural Features: The presence of both methoxy and methanamine groups attached to a biphenyl structure makes [4-(4-Methoxyphenyl)phenyl]methanamine unique.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility compared to similar compounds.
特性
IUPAC Name |
[4-(4-methoxyphenyl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9H,10,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMYHDWDAGSRFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol](/img/structure/B31675.png)













